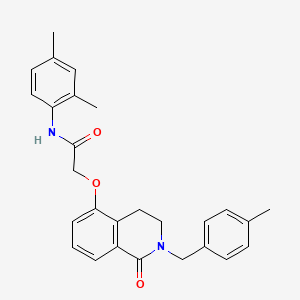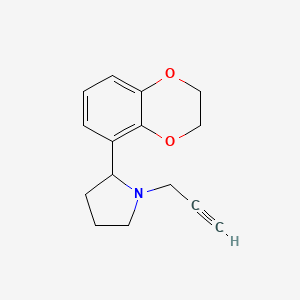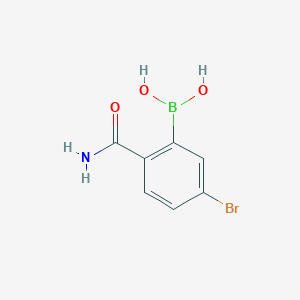![molecular formula C16H16N2O2S3 B2877434 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole CAS No. 510765-25-0](/img/structure/B2877434.png)
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methyl groups, and the attachment of the thiophene-2-sulfonyl and p-tolylsulfanyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring provides a rigid, planar structure, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring might undergo reactions at the nitrogen atoms, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Oxidation
A study by Potapov et al. (2011) discusses the synthesis and selective oxidation of azole-containing thioethers, including pyrazole derivatives. Oxidation with hydrogen peroxide can yield sulfoxide or sulfone derivatives, indicating the compound's utility in producing chemically modified structures through selective oxidation processes Potapov, A., Chernova, N. P., Ogorodnikov, V. D., Petrenko, T., & Khlebnikov, A. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1526-1532.
Metallomacrocyclic Pd(II) Complexes
León et al. (2013) investigated the formation of metallomacrocyclic Pd(II) complexes using pyrazole sulfoxide/sulfone ligands. This research highlighted the compound's potential in creating complex structures that could contribute to the development of supramolecular networks, showcasing its versatility in coordination chemistry León, A., Guerrero, M., García‐Antón, J., Ros, J., Font‐Bardia, M., & Pons, J. (2013). Study of new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands and their contribution to supramolecular networks. CrystEngComm, 15(8), 1762-1771.
Antimicrobial Evaluation
Alsaedi et al. (2019) conducted a synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, demonstrating antimicrobial activities surpassing those of reference drugs. This indicates the compound's utility in synthesizing new derivatives with potential antimicrobial properties Alsaedi, A. M. R., Farghaly, T., & Shaaban, M. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 24(21).
Heterocyclic Fused Derivatives
Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to heterocyclic o-quinodimethanes. This study showcases the compound's role in generating fused heterocyclic systems, contributing to the field of organic synthesis and potentially offering new pathways for creating complex organic molecules Chaloner, L. M., Crew, A., O’Neill, P., Storr, R., & Yelland, M. (1992). Heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. Tetrahedron, 48(40), 8101-8116.
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-8-14(9-7-11)22-16-12(2)17-18(13(16)3)23(19,20)15-5-4-10-21-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGOPYFANLVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
![N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2877353.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)


![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)




![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2877373.png)
![ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate](/img/structure/B2877374.png)
